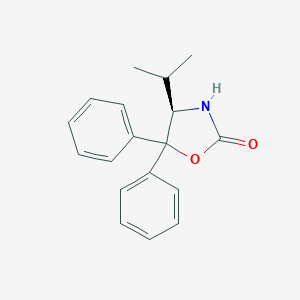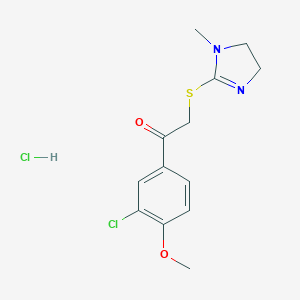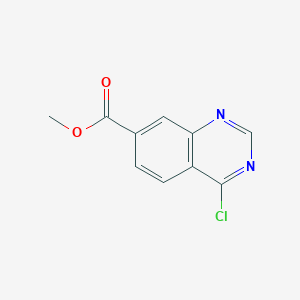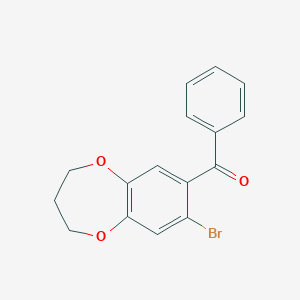
2-Cloro-5-hidroxifenilglicina
Descripción general
Descripción
2-Cloro-5-hidroxifenilglicina, comúnmente conocido como CHPG, es un agonista selectivo del receptor metabotrópico de glutamato 5 (mGluR5). Este compuesto es conocido por su capacidad para atenuar el estrés oxidativo y la inflamación en las células microgliales a través de la vía TSG-6/NF-κB . Tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la neurociencia y la farmacología.
Aplicaciones Científicas De Investigación
2-Cloro-5-hidroxifenilglicina tiene una amplia gama de aplicaciones en la investigación científica:
Neurociencia: Se utiliza para estudiar el papel de mGluR5 en la plasticidad sináptica, el aprendizaje y la memoria.
Farmacología: El compuesto se emplea en el desarrollo de fármacos que se dirigen a mGluR5 para el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y la esquizofrenia.
Biología Celular: Se utiliza para investigar las vías de señalización implicadas en el estrés oxidativo y la inflamación en las células microgliales.
Mecanismo De Acción
2-Cloro-5-hidroxifenilglicina ejerce sus efectos mediante la activación selectiva del receptor metabotrópico de glutamato 5 (mGluR5). Esta activación conduce a la modulación de varias vías de señalización intracelular, incluida la vía TSG-6/NF-κB, que desempeña un papel en la reducción del estrés oxidativo y la inflamación. Además, el compuesto puede potenciar las respuestas mediadas por los receptores NMDA y AMPA, contribuyendo a sus efectos neuroprotectores .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-hydroxyphenylglycine plays a crucial role in biochemical reactions, particularly in the modulation of the native voltage-dependent ion channels . It interacts with metabotropic glutamate receptors, specifically mGluR5 , and can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Cellular Effects
The effects of 2-Chloro-5-hydroxyphenylglycine on cells are diverse and depend on the cell type and brain region. It has been shown to suppress microglia activation and decrease the release of associated pro-inflammatory mediators . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-5-hydroxyphenylglycine exerts its effects through binding interactions with metabotropic glutamate receptors . It activates a G protein-coupled signaling pathway, ultimately affecting neuronal activity, gene expression, and synaptic plasticity.
Temporal Effects in Laboratory Settings
It is known that it strongly activates mGluR5b expressed in neurons with an apparent EC50 around 60 μM .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-5-hidroxifenilglicina implica la cloración de hidroxifenilglicina. La reacción típicamente requiere el uso de agentes clorantes como cloruro de tionilo o pentacloruro de fósforo en condiciones controladas para asegurar la cloración selectiva en la posición deseada del anillo fenilo .
Métodos de Producción Industrial
La producción industrial de this compound puede implicar procesos de cloración a gran escala, seguidos de pasos de purificación como recristalización o cromatografía para obtener la pureza deseada. Las condiciones específicas y los reactivos utilizados pueden variar según la escala y el rendimiento deseado del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-5-hidroxifenilglicina experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Aminas, tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir varias fenilglicinas sustituidas .
Comparación Con Compuestos Similares
2-Cloro-5-hidroxifenilglicina es única en su activación selectiva de mGluR5. Compuestos similares incluyen:
3,5-Dihidroxifenilglicina (DHPG): Un agonista potente de los receptores metabotrópicos de glutamato del grupo I (mGluR1 y mGluR5), pero con diferentes perfiles de selectividad y eficacia.
2-Cloro-4-hidroxifenilglicina: Otro derivado de fenilglicina clorado con propiedades de unión a receptores y actividades biológicas distintas.
La singularidad de this compound radica en su activación específica de mGluR5 y su capacidad para modular las vías de estrés oxidativo e inflamación, lo que la convierte en una herramienta valiosa en la investigación neurocientífica y farmacológica .
Propiedades
IUPAC Name |
2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394614 | |
| Record name | Chlorohydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170846-74-9 | |
| Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorohydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI)](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
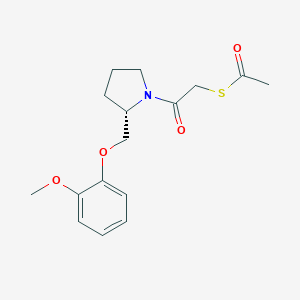
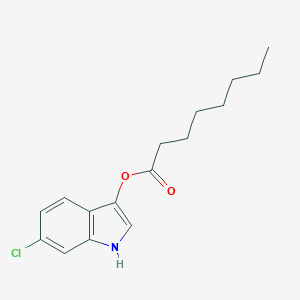
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
